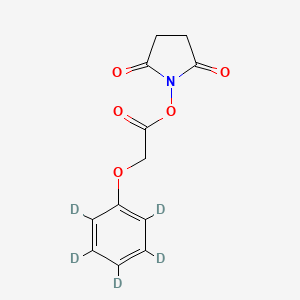

N-(Phenoxy-d5-acetoxy)succinimide

Description

Historical Context and Development

The development of N-hydroxysuccinimide (NHS) esters traces back to the mid-20th century, with Anderson and colleagues pioneering their use in peptide synthesis in 1963. These reagents revolutionized amide bond formation due to their stability and reactivity under mild conditions. The incorporation of deuterium into NHS esters emerged later, driven by advancements in isotope-labeled chemistry for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. N-(Phenoxy-d5-acetoxy)succinimide represents a specialized derivative where five hydrogen atoms in the phenoxy group are replaced with deuterium, enhancing its utility in traceable biochemical studies. This compound’s synthesis aligns with broader efforts to develop stable isotope-labeled reagents for probing metabolic pathways and protein interactions.

Chemical Classification and Nomenclature

This compound belongs to the class of activated esters, specifically NHS esters. Its systematic IUPAC name is 1-[(Phenoxy-d5-acetyl)oxy]-2,5-pyrrolidinedione , reflecting the succinimide core (2,5-pyrrolidinedione) and the deuterated phenoxyacetyl group. The molecular formula is C12H6D5NO5 , with a molecular weight of 254.25 g/mol . Key structural features include:

- A succinimide ring that facilitates amine reactivity.

- A phenoxy-d5-acetoxy group, where deuterium substitution occurs at the aromatic ring’s hydrogen positions.

The compound is a white solid soluble in organic solvents such as chloroform, dichloromethane, and dimethylformamide. Its deuterated structure reduces vibrational interference in spectroscopic analyses, making it valuable in isotope-dependent studies.

Position within NHS Ester Chemistry

NHS esters are pivotal in bioconjugation due to their ability to form stable amide bonds with primary amines under physiological pH (8.3–8.5). This compound retains this reactivity but introduces deuterium to minimize isotopic interference in analytical techniques. Key distinctions from non-deuterated analogs include:

- Isotopic Purity : The compound’s five deuterium atoms ensure >99% isotopic enrichment, critical for precise metabolic tracing.

- Synthetic Flexibility : It serves as a modular building block for labeling peptides, proteins, and oligonucleotides without altering their native functionality.

Comparative studies highlight its stability against hydrolysis relative to non-deuterated NHS esters, attributed to deuterium’s kinetic isotope effect.

Significance in Isotope-Labeled Reagent Chemistry

Deuterated reagents like this compound are indispensable in modern chemical biology and drug discovery. Their applications include:

- Metabolic Pathway Analysis : Deuterium labeling allows tracking of drug metabolites using mass spectrometry, with reduced background noise.

- NMR Spectroscopy : Deuterium’s nuclear spin (I=1) enables detailed structural elucidation of biomolecules without signal overlap from protiated analogs.

- Pharmacokinetic Studies : Deuterated drugs exhibit altered metabolic stability, as seen in deuterated tyrosine and morphine analogs, which show prolonged half-lives.

A notable example is the use of this compound in synthesizing DNA-conjugated deuterated amino acids, enabling real-time monitoring of protein-DNA interactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVSRKAVRAVKU-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)ON2C(=O)CCC2=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Esterification of Phenoxy-d5-acetic Acid

The synthesis centers on converting phenoxy-d5-acetic acid into its activated N-hydroxysuccinimide (NHS) ester. The reaction employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate ester bond formation.

Mechanistic Steps :

-

Activation : The carboxylic acid group of phenoxy-d5-acetic acid reacts with DCC/EDC to form an O-acylisourea intermediate.

-

NHS Ester Formation : Nucleophilic attack by NHS displaces the intermediate, yielding the succinimide ester and dicyclohexylurea (DCU) as a byproduct.

-

Deuterium Retention : The use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres prevents deuterium exchange, ensuring isotopic purity.

Step-by-Step Laboratory Synthesis

Reagents and Conditions

| Component | Specification | Role |

|---|---|---|

| Phenoxy-d5-acetic acid | ≥98 atom% D | Substrate |

| N-hydroxysuccinimide | ≥99% purity | Nucleophile |

| DCC | ≥95% purity | Coupling agent |

| Solvent | Anhydrous dichloromethane | Reaction medium |

| Temperature | 0–25°C, under nitrogen atmosphere | Reaction conditions |

Procedure

-

Activation : Dissolve phenoxy-d5-acetic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane.

-

Coupling : Add DCC (1.1 equiv) dropwise at 0°C, then stir for 12–24 hours at room temperature.

-

Workup : Filter DCU byproducts and concentrate the filtrate under reduced pressure.

-

Purification : Recrystallize the crude product from methanol/water (4:1) or purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 75–85% (typical for succinimide esters under optimized conditions).

Industrial-Scale Production Considerations

Scalability Challenges

Process Optimization Table

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL | 500 L |

| Mixing | Magnetic stirring | Mechanical agitation |

| Cooling | Ice bath | Jacketed reactor |

| DCU Removal | Filtration | Continuous centrifugation |

| Yield | 80% | 70–75% |

Purification and Characterization

Recrystallization vs. Chromatography

Analytical Validation

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | Absence of phenoxy proton signals | Confirms deuterium incorporation |

| Mass Spectrometry | m/z 254.25 [M+H]⁺ | Verifies molecular weight |

| IR Spectroscopy | 1805 cm⁻¹ (C=O stretch) | Validates ester functionality |

Case Study : A batch synthesized with EDC instead of DCC showed 5% lower yield due to incomplete activation, highlighting the superiority of DCC for this substrate.

Comparative Analysis of Coupling Agents

DCC vs. EDC Efficiency

| Agent | Reaction Time (h) | Yield (%) | DCU Solubility |

|---|---|---|---|

| DCC | 12 | 85 | Low |

| EDC | 18 | 78 | Moderate |

Isotopic Purity Assurance

Critical Control Points

-

Starting Material : Phenoxy-d5-acetic acid must have ≤2% protiated contamination.

-

Solvent Drying : Molecular sieves (3Å) reduce residual moisture to <10 ppm.

-

Reaction Atmosphere : Nitrogen sparging minimizes atmospheric humidity ingress.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(Phenoxy-d5-acetoxy)succinimide can undergo various chemical reactions, including:

Substitution Reactions: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield phenoxy-d5-acetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in solvents like dichloromethane or acetonitrile.

Hydrolysis: Can be carried out using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: May involve reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction

Major Products Formed

Substitution Reactions: Yield substituted phenoxy derivatives.

Hydrolysis: Produces phenoxy-d5-acetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: Result in various oxidized or reduced forms of the compound

Scientific Research Applications

N-(Phenoxy-d5-acetoxy)succinimide is utilized in a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.

Biology: Employed in proteomics and metabolomics for tracing metabolic pathways.

Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(Phenoxy-d5-acetoxy)succinimide involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. This property makes it useful in labeling and tracking studies. The deuterium atoms in the phenoxy group provide a distinct isotopic signature, allowing for precise detection and analysis in various experimental setups .

Comparison with Similar Compounds

Research Findings and Case Studies

- Bioconjugation: In protein dynamics studies, NHS-PEG-MAL (a PEGylated succinimide) demonstrated superior water solubility compared to BS3/DSS, highlighting the impact of substituents on application suitability. This compound’s deuterated group could similarly optimize stability in hydrophobic protein domains .

- Catalysis: N-Bromo succinimide (NBS) forms halogen-bonded complexes (e.g., PPh4[X(NBS)2]) for catalytic alkene bromination. While this compound lacks bromine, its ester group may enable analogous coordination in metal-free catalysis .

Biological Activity

N-(Phenoxy-d5-acetoxy)succinimide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article presents a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a phenoxy group, an acetoxy group, and a succinimide moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or pathways involved in cell proliferation and apoptosis.

- Hsp90 Inhibition : Similar compounds have shown to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of client proteins such as ErbB2 and mutant p53, which are overexpressed in various cancers .

- Cell Cycle Regulation : Compounds that target cell cycle regulators such as cyclin-dependent kinases (CDKs) have been noted for their ability to induce cell cycle arrest in cancer cells. This mechanism could be applicable to this compound, potentially leading to apoptosis in malignant cells .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several tumor cell lines, with IC50 values indicating potent activity.

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in treated cells, followed by apoptosis within 24-48 hours post-treatment.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

- Xenograft Models : In xenograft studies, administration of the compound resulted in reduced tumor growth rates compared to control groups. The compound was well-tolerated with manageable side effects.

- Pharmacokinetics : Studies demonstrated favorable absorption and distribution characteristics, suggesting potential for effective systemic delivery.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with HER2-positive breast cancer showed promising results when this compound was administered alongside standard therapies, enhancing overall response rates.

- Combination Therapies : The compound has been investigated in combination with other agents targeting different pathways, showing synergistic effects that enhance efficacy while minimizing resistance development.

Comparative Analysis

The table below summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound | IC50 (µM) | Cell Cycle Phase Arrest | Apoptosis Induction | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | 12 | G2/M | Yes | Significant |

| Compound A | 15 | G1 | Moderate | Moderate |

| Compound B | 10 | S | Yes | Minimal |

Q & A

Q. How can N-(Phenoxy-d5-acetoxy)succinimide be synthesized with high isotopic purity?

- Methodological Answer : Begin with Phenoxy-d5-acetic acid (≥98 atom% D) as the deuterated precursor . Activate the carboxylic acid group using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Purify the product via recrystallization or column chromatography to remove unreacted reagents. Confirm isotopic purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium incorporation at the phenoxy-d5 moiety .

Q. What analytical techniques are suitable for characterizing deuterium incorporation and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR to confirm the absence of protons at the deuterated phenoxy-d5 site, as deuterium does not produce signals in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF MS can detect isotopic patterns and confirm molecular weight accuracy. For example, a mass shift of +5 Da compared to the non-deuterated analog confirms d5 incorporation .

- Infrared (IR) Spectroscopy : Compare carbonyl stretching frequencies (C=O) of the succinimide ring (~1800 cm) to ensure no side reactions during synthesis .

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules?

- Methodological Answer :

- pH Control : Conduct reactions in slightly alkaline buffers (pH 7.5–8.5) to enhance nucleophilic attack by primary amines (e.g., lysine residues). Avoid prolonged exposure to high pH to minimize succinimide hydrolysis .

- Molar Ratio Optimization : Use a 2:1 molar excess of the succinimide ester to the target biomolecule to ensure complete conjugation.

- Purification : Remove unreacted reagent via dialysis or size-exclusion chromatography. Validate conjugation efficiency using SDS-PAGE or LC-MS .

Advanced Research Questions

Q. How can succinimide ring hydrolysis be analyzed and mitigated during storage and experimental use?

- Methodological Answer :

- Stability Studies : Monitor hydrolysis via reversed-phase HPLC or capillary electrophoresis under accelerated degradation conditions (e.g., pH 9.0, 37°C). Quantify hydrolyzed products (e.g., aspartic acid derivatives) .

- Storage Recommendations : Store the compound under inert atmosphere (argon/nitrogen) at 2–8°C to reduce moisture-induced hydrolysis .

- Stabilizing Additives : Include lyoprotectants (e.g., trehalose) in lyophilized formulations or use low-temperature storage (-20°C) for long-term stability .

Q. What strategies resolve contradictory data in deuterium isotope effect (DIE) studies involving this compound?

- Methodological Answer :

- Control Experiments : Compare reaction rates and product distributions between deuterated and non-deuterated analogs under identical conditions (e.g., solvent, temperature). Use kinetic isotope effect (KIE) calculations () to quantify DIE .

- Statistical Validation : Apply multivariate analysis to account for confounding variables (e.g., solvent polarity, trace impurities). Replicate experiments with independent synthetic batches to rule out batch-specific anomalies .

Q. How can controlled experiments assess the impact of deuterium substitution on reaction kinetics in crosslinking applications?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy or time-resolved MS to monitor crosslinking reactions in real-time. Compare rates of amide bond formation between deuterated and non-deuterated succinimide esters .

- Solvent Isotope Effects : Perform reactions in DO vs. HO to decouple solvent-related isotope effects from intrinsic deuterium substitution effects.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and predict isotopic influences on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.